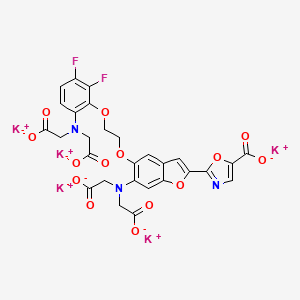
Fura-FF (pentapotassium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fura-FF (pentapotassium) is a low-affinity fluorescent dye used for calcium ion detection. It is a difluorinated derivative of the calcium indicator fura-2, with negligible magnesium sensitivity, making it ideal for studying compartments with high calcium concentrations, such as mitochondria or neuronal dendrites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically involves the use of organic solvents and reagents under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of Fura-FF (pentapotassium) involves large-scale synthesis in specialized chemical reactors. The process includes purification steps such as crystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Fura-FF (pentapotassium) primarily undergoes complexation reactions with calcium ions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable aromatic structure .
Common Reagents and Conditions
The primary reagent used with Fura-FF (pentapotassium) is calcium chloride, which facilitates the formation of a fluorescent complex. The reaction conditions usually involve aqueous solutions at physiological pH .
Major Products
The major product formed from the reaction of Fura-FF (pentapotassium) with calcium ions is a fluorescent complex that exhibits a shift in excitation and emission spectra, allowing for the detection of calcium concentrations .
Scientific Research Applications
Fura-FF (pentapotassium) is widely used in scientific research for calcium imaging. Its applications include:
Chemistry: Used as a calcium indicator in various chemical assays.
Biology: Employed in cellular imaging to study calcium dynamics in live cells.
Medicine: Utilized in research on calcium-related diseases and drug development.
Industry: Applied in the development of biosensors and diagnostic tools.
Mechanism of Action
Fura-FF (pentapotassium) exerts its effects by binding to calcium ions, resulting in a change in its fluorescence properties. The molecular target is the calcium ion, and the pathway involves the formation of a fluorescent complex that can be detected using fluorescence microscopy .
Comparison with Similar Compounds
Similar Compounds
Fura-2: A high-affinity calcium indicator with similar spectral properties but higher sensitivity to magnesium.
Indo-1: Another calcium indicator with different excitation and emission spectra.
Mag-Fura-2: A magnesium-sensitive calcium indicator.
Uniqueness
Fura-FF (pentapotassium) is unique due to its low affinity for calcium and negligible sensitivity to magnesium, making it suitable for studying high calcium concentration environments without interference from magnesium .
Properties
Molecular Formula |
C28H18F2K5N3O14 |
|---|---|
Molecular Weight |
853.9 g/mol |
IUPAC Name |
pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C28H23F2N3O14.5K/c29-14-1-2-15(32(9-21(34)35)10-22(36)37)26(25(14)30)45-4-3-44-18-5-13-6-19(27-31-8-20(47-27)28(42)43)46-17(13)7-16(18)33(11-23(38)39)12-24(40)41;;;;;/h1-2,5-8H,3-4,9-12H2,(H,34,35)(H,36,37)(H,38,39)(H,40,41)(H,42,43);;;;;/q;5*+1/p-5 |
InChI Key |
LZFKAYBOWPHSOE-UHFFFAOYSA-I |
Canonical SMILES |
C1=CC(=C(C(=C1N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])F)F.[K+].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


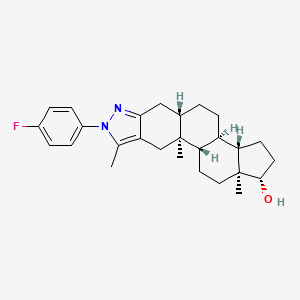
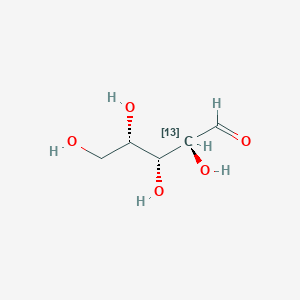
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12401913.png)
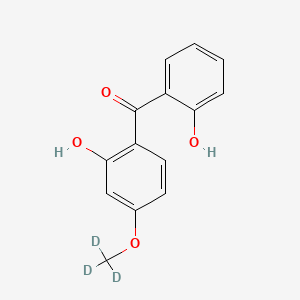
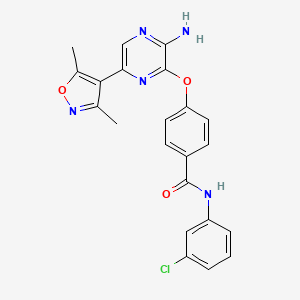
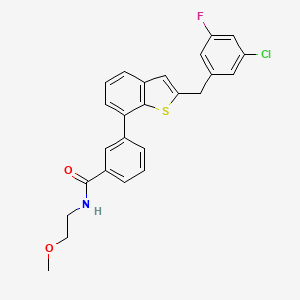
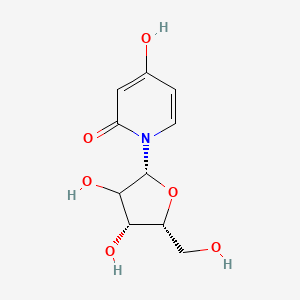
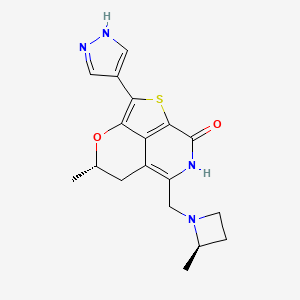
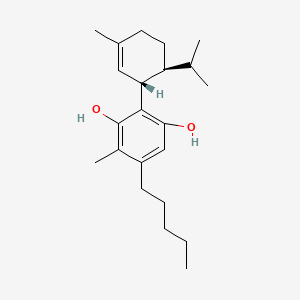
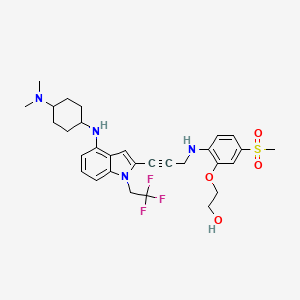
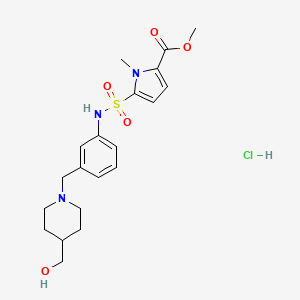
![N-[6-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]pyridin-3-yl]-2,3-diphenylpropanamide](/img/structure/B12401954.png)

![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] heptadecanoate](/img/structure/B12401956.png)
